2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 4-chlorophenyl group at position 5 and an acetamide-linked 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUKFDNUDPVLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base to form an intermediate. This intermediate is then cyclized using hydroxylamine hydrochloride to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other biologically active compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It has been investigated for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The table below compares the target compound with structurally related analogs based on heterocyclic cores and substituents:
Key Observations:
Biological Activity
The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of isoxazole derivatives. Its unique structure, characterized by the presence of a chlorophenyl group and an ethoxyphenyl group, suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 320.77 g/mol
- LogP: 4.85 (indicating lipophilicity)
- Solubility: Moderate solubility in organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects through:
- Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, altering enzymatic activity.
- Receptor Modulation: It may bind to receptors involved in various signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related isoxazole derivatives showed:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound may possess similar antimicrobial efficacy.
Anti-inflammatory Activity
Compounds containing isoxazole rings have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The potential for this compound to modulate inflammatory pathways remains an area for further research.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various isoxazole derivatives, including those structurally similar to our compound. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on the role of substituents on the phenyl rings in enhancing activity.
- Inflammation Model : In a controlled laboratory setting, compounds with similar structures were tested in animal models for their ability to reduce inflammation markers following induced injury. Results showed a significant reduction in inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
